

Solubility of (R)-(+)-2-Chloropropionic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: (R)-(+)-2-Chloropropionic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of **(R)-(+)-2-Chloropropionic acid** in various organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document consolidates qualitative information and presents a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Overview of Solubility

(R)-(+)-2-Chloropropionic acid is a chiral carboxylic acid widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. Like most carboxylic acids, its solubility is dictated by the polarity of the solvent, temperature, and the potential for hydrogen bonding.

Qualitative and Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases indicates that **(R)-(+)-2-Chloropropionic acid** is generally soluble in polar organic solvents. However, detailed quantitative data, such as mole fraction or grams per 100g of solvent at various temperatures, is not readily available.

The following table summarizes the known qualitative solubility of **(R)-(+)-2-Chloropropionic acid**. Researchers requiring precise solubility values are encouraged to utilize the experimental protocol outlined in the subsequent section.

Table 1: Qualitative Solubility of **(R)-(+)-2-Chloropropionic Acid**

Solvent	Qualitative Solubility	Quantitative Data (Mole Fraction, x_1)	Quantitative Data (g/100g Solvent)
Water	Soluble / Freely Soluble[2]	Data not available	Data not available
Alcohols (e.g., Methanol, Ethanol)	Soluble[3]	Data not available	Data not available
Ether	Soluble[3]	Data not available	Data not available
Acetone	Soluble[3]	Data not available	Data not available
Chloroform	Soluble	Data not available	Data not available

Experimental Protocol for Solubility Determination

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[4][5] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.[5]

Materials and Apparatus

- **(R)-(+)-2-Chloropropionic acid** (solute)
- Selected organic solvent
- Jacketed glass vessel or conical flasks
- Thermostatic water bath with temperature control
- Magnetic stirrer and stir bars

- Analytical balance (readable to ± 0.1 mg)
- Evaporating dish or watch glass[4]
- Drying oven
- Syringes and syringe filters (PTFE, pore size suitable to remove undissolved solids)
- Pipettes

Step-by-Step Procedure

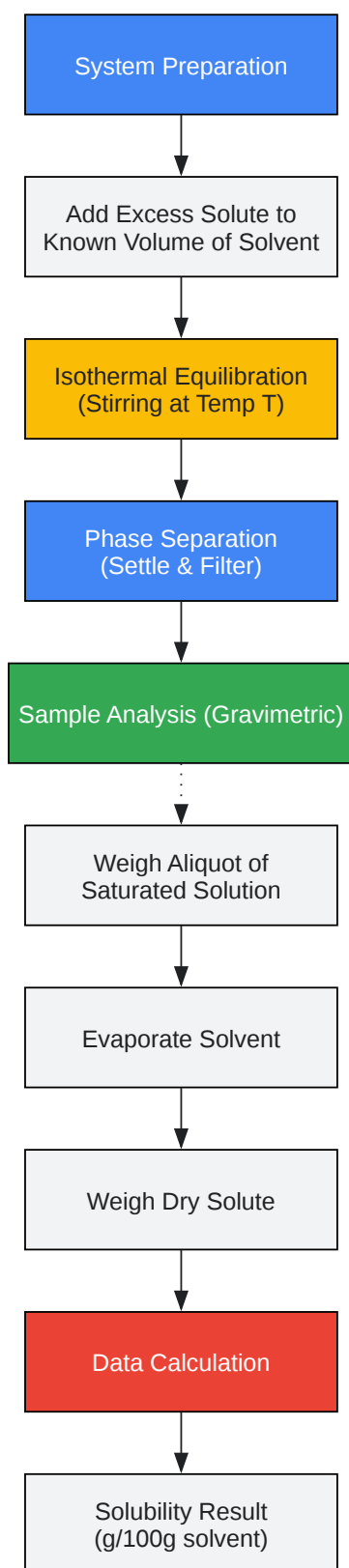
- Preparation: Place a known volume of the selected organic solvent into a jacketed glass vessel or a conical flask placed within a thermostatic water bath.[4] Allow the solvent to equilibrate to the desired temperature.
- Saturation: Add an excess amount of **(R)-(+)-2-Chloropropionic acid** to the solvent. An excess of solid should be visually present at the bottom of the vessel to ensure saturation.[5]
- Equilibration: Vigorously stir the mixture using a magnetic stirrer. Equilibrium is typically reached when the concentration of the solute in the liquid phase remains constant over time. This can take several hours; allowing the mixture to stir for at least 24 hours is recommended to ensure equilibrium is achieved.[6]
- Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a short period. Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pre-heated or temperature-equilibrated syringe fitted with a syringe filter.[4] This prevents the precipitation of the solute due to temperature changes.
- Gravimetric Analysis:
 - Dispense the filtered, saturated solution into a pre-weighed evaporating dish (Weight W_1). [4]
 - Immediately weigh the dish containing the solution (Weight W_2). [4]
 - Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute but sufficient to remove the solvent.[4][5]

- Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again (Weight W_3).^[4]
- Repeat the drying and weighing process until a constant weight is obtained.^{[4][5]}
- Calculation:
 - Weight of the solute = $W_3 - W_1$ ^[4]
 - Weight of the solvent = $W_2 - W_3$ ^[4]
 - Solubility (g/100g solvent) = $[(\text{Weight of solute}) / (\text{Weight of solvent})] \times 100$

Visualizing Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

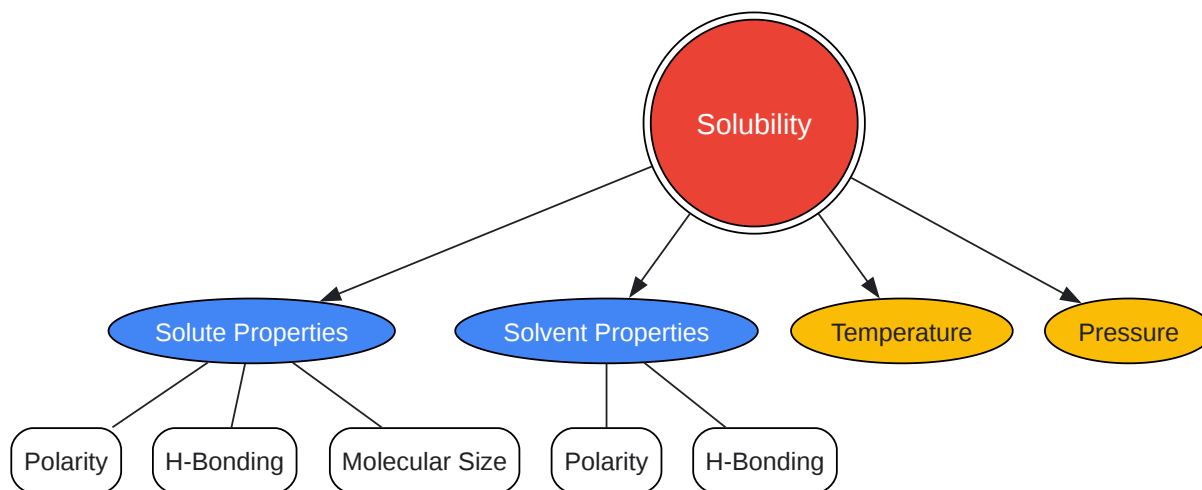


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Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is influenced by several intermolecular and external factors, as depicted below.



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Key Factors Influencing Compound Solubility.

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